molecular formula C11H18N4O4S B2436768 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1021073-66-4

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2436768
CAS No.: 1021073-66-4
M. Wt: 302.35
InChI Key: PAVXZLLPZBWTLM-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O2 . It has been used in the synthesis of various pharmaceutical compounds . For instance, it has been used in the development of a highly potent PI3K alpha inhibitor for the treatment of advanced solid tumors .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . Another method involves the use of carbodiimide chemistry for mass spectrometry (MS) analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a piperazine ring substituted with a methylsulfonyl group at position 6 .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of PI3K inhibitors, where it could inhibit the phosphorylation of AKT in human cancer cells to modulate the cellular PI3K/AKT/mTOR pathway . It has also been used in the derivatization of carboxyl groups based on carbodiimide chemistry for mass spectrometry (MS) analysis .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.26 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its exact mass and monoisotopic mass are 224.12732577 g/mol. It has a topological polar surface area of 59.5 Ų .

Scientific Research Applications

Novel Synthetic Pathways and Derivatives

Synthesis of Novel Compounds : Research has been conducted on the synthesis of new heterocyclic compounds derived from pyrimidine, showcasing methodologies for creating anti-inflammatory and analgesic agents. These compounds, including various pyrimidine derivatives, exhibit significant COX-2 inhibition, demonstrating potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity : Derivatives of pyrimidine have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, indicating their potential as anticancer agents. This research underscores the versatility of pyrimidine derivatives in the development of new therapeutic options (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Potential Pharmacological Applications

Antioxidants for Age-Related Diseases : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing radical scavenger and chelating groups, have been synthesized and evaluated for their potential in treating age-related diseases such as cataracts, AMD, and Alzheimer's dementia. These findings illustrate the therapeutic potential of pyrimidine derivatives in combating oxidative stress-related conditions (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial Properties : Novel pyrazolopyrimidine derivatives incorporating sulfonyl groups have been synthesized and exhibited promising antimicrobial activities, surpassing the efficacy of reference drugs in some cases. This research demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Future Directions

The future directions of 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine research could involve its further exploration as a potential therapeutic agent, given its role in the inhibition of the PI3K/AKT/mTOR pathway . Additionally, its use in the derivatization of carboxyl groups for MS analysis suggests potential applications in analytical chemistry .

Properties

IUPAC Name

2,4-dimethoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S/c1-18-10-8-9(12-11(13-10)19-2)14-4-6-15(7-5-14)20(3,16)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVXZLLPZBWTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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